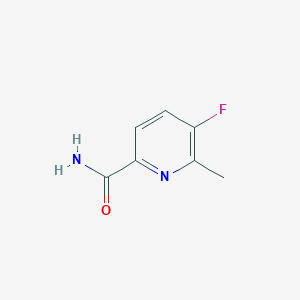
5-Fluoro-6-methylpicolinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluoro-6-methylpicolinamide is a fluorinated derivative of picolinamide, characterized by the presence of a fluorine atom at the 5th position and a methyl group at the 6th position of the picolinamide ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-6-methylpicolinamide typically involves a multi-step process. One common method includes the following steps:
Oxalyl Dichloride Reaction: The starting material is treated with oxalyl dichloride in the presence of N,N-dimethylformamide and dichloromethane at temperatures ranging from 0 to 25°C under an inert atmosphere.
Ammonium Hydroxide Reaction: The intermediate product is then reacted with ammonium hydroxide in tetrahydrofuran at similar temperature conditions to yield this compound.
Industrial Production Methods: Industrial production methods for this compound are designed to be efficient and cost-effective. These methods often involve optimizing reaction conditions to maximize yield and purity while minimizing the use of expensive reagents and complex purification steps.
Chemical Reactions Analysis
Types of Reactions: 5-Fluoro-6-methylpicolinamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Scientific Research Applications
5-Fluoro-6-methylpicolinamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and other diseases.
Industry: The compound is used in the development of advanced materials with unique properties, such as increased stability and reactivity.
Mechanism of Action
The mechanism of action of 5-Fluoro-6-methylpicolinamide involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s ability to form strong bonds with target molecules, leading to increased potency and selectivity. This interaction can affect various cellular processes, including enzyme activity and signal transduction pathways.
Comparison with Similar Compounds
5-Fluorouracil: A widely used chemotherapeutic agent with a similar fluorine substitution.
6-Fluoropicolinamide: Another fluorinated picolinamide with the fluorine atom at a different position.
5-Fluoro-2-methylpyridine: A related compound with a different substitution pattern.
Uniqueness: 5-Fluoro-6-methylpicolinamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C7H7FN2O |
|---|---|
Molecular Weight |
154.14 g/mol |
IUPAC Name |
5-fluoro-6-methylpyridine-2-carboxamide |
InChI |
InChI=1S/C7H7FN2O/c1-4-5(8)2-3-6(10-4)7(9)11/h2-3H,1H3,(H2,9,11) |
InChI Key |
SBDQNXNQFWDPLJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=N1)C(=O)N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


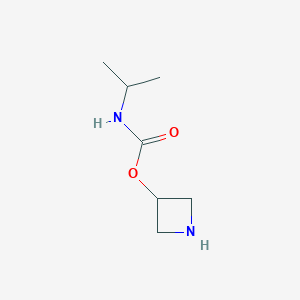
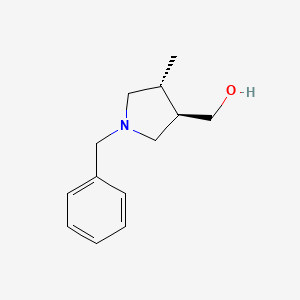
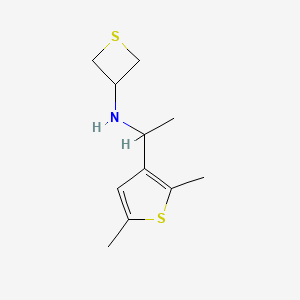
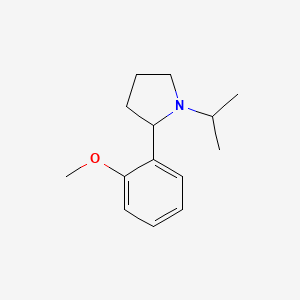
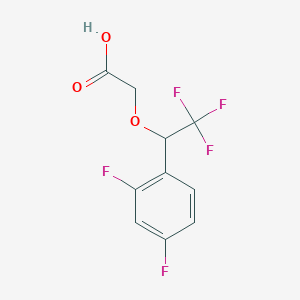
![2,3-Dihydrospiro[indene-1,4'-piperidin]-3-ol](/img/structure/B13003060.png)
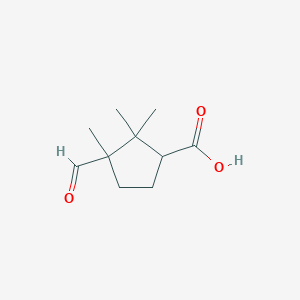
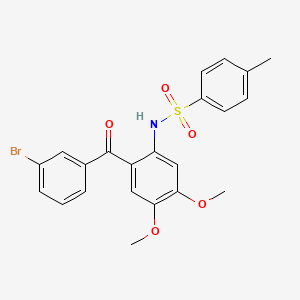
![Ethyl 9-oxo-3-oxabicyclo[3.3.1]nonane-7-carboxylate](/img/structure/B13003102.png)

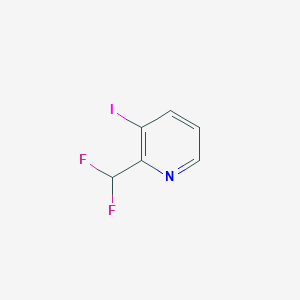

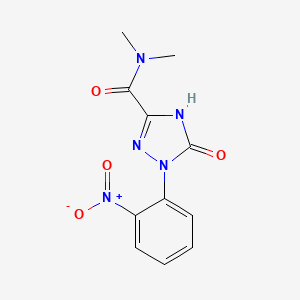
![4-Methyl-1H-pyrrolo[2,3-C]pyridinehydrochloride](/img/structure/B13003115.png)
